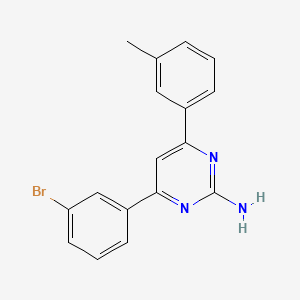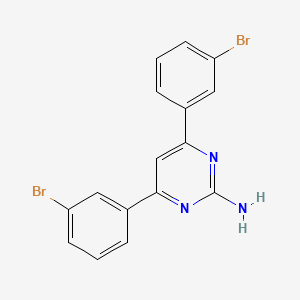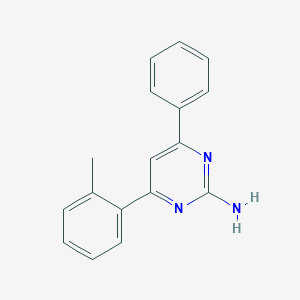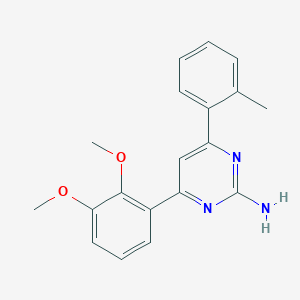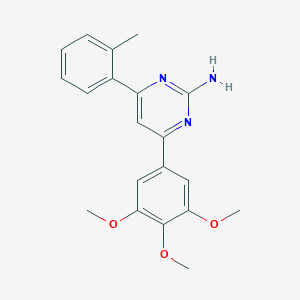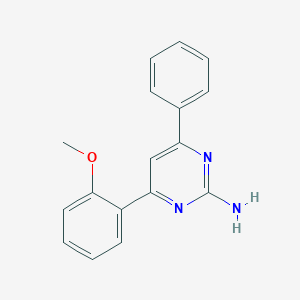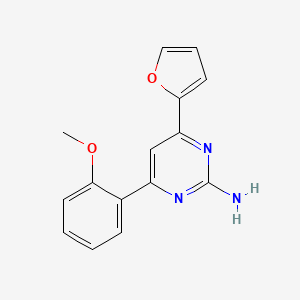
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (referred to as DMMPP) is a pyrimidine-based compound that has been widely studied in scientific research due to its unique properties and potential applications. DMMPP is an aromatic heterocyclic compound, which is composed of two rings of nitrogen and carbon atoms. It has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry. DMMPP has been studied for its potential applications in the development of therapeutic agents, as well as its potential use as a diagnostic tool.
作用机制
The mechanism of action of DMMPP is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes. It is thought that the binding of DMMPP to these proteins and enzymes results in the inhibition of their activity, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
DMMPP has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, DMMPP has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been shown to reduce inflammation, pain, and fever. DMMPP has also been studied for its potential to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
The use of DMMPP in laboratory experiments has several advantages, including its availability and low cost. Additionally, DMMPP is relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, there are also some limitations to the use of DMMPP in laboratory experiments. For example, DMMPP is a relatively unstable compound, making it difficult to store and handle. In addition, the mechanism of action of DMMPP is not fully understood, making it difficult to predict the effects of the compound on a given system.
未来方向
Given the potential applications of DMMPP, there are a number of potential future directions for research. These include further exploration of the mechanism of action of DMMPP, as well as the development of new synthetic methods for its synthesis. Additionally, further research is needed to explore the potential applications of DMMPP in the development of therapeutic agents and diagnostic tools. Finally, research is needed to explore the potential of DMMPP as a tool for drug delivery, as well as its potential use in the development of novel materials.
合成方法
DMMPP can be synthesized using a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Ugi reaction. The Mitsunobu reaction is a highly efficient and versatile method of synthesizing DMMPP, and it is often used in the synthesis of other pyrimidine-based compounds. The Biginelli reaction is also a popular method for synthesizing DMMPP, as it allows for the efficient formation of the desired product. The Ugi reaction is a multi-component reaction that utilizes three different starting materials to form DMMPP.
科学研究应用
DMMPP has been studied for its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, DMMPP has been used as a starting material for the synthesis of other compounds, such as pyrimidine derivatives and amines. In medicinal chemistry, DMMPP has been studied for its potential as a therapeutic agent, as it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, DMMPP has been studied for its potential as a diagnostic tool, as it has been shown to bind to certain proteins and enzymes.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-16-7-5-4-6-13(16)15-11-14(21-19(20)22-15)12-8-9-17(24-2)18(10-12)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSFYIDNCKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







